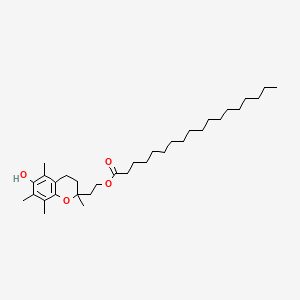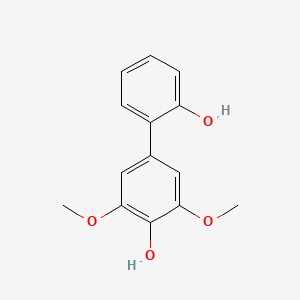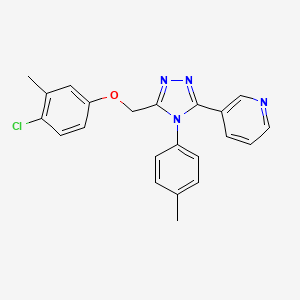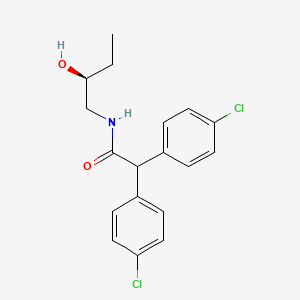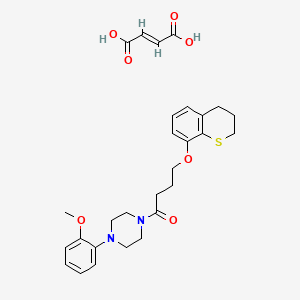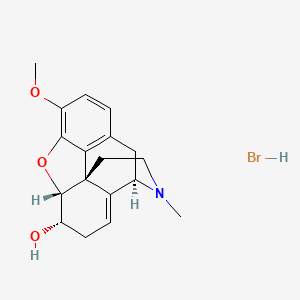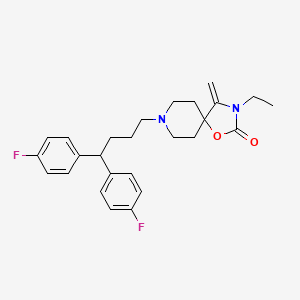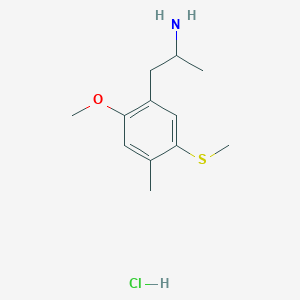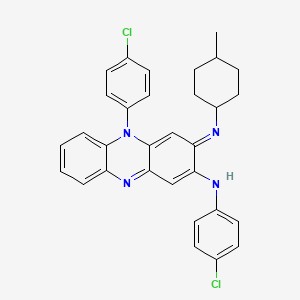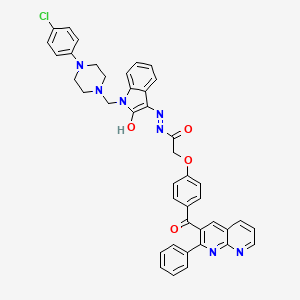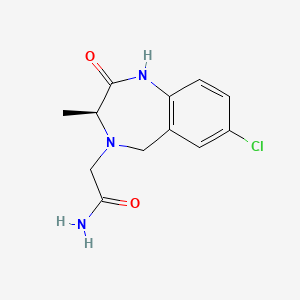
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-beta-Damascenone is a naturally occurring compound known for its potent aroma, often described as floral, fruity, and reminiscent of roses. It is a key component in the fragrance and flavor industries, contributing to the scent of various flowers and the flavor of certain fruits. This compound is found in trace amounts in essential oils and is also a degradation product of carotenoids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-beta-Damascenone typically involves the degradation of carotenoids. One common method is the acid-catalyzed degradation of beta-carotene. This process involves the use of strong acids such as sulfuric acid or hydrochloric acid under controlled conditions to break down beta-carotene into smaller fragments, including (Z)-beta-Damascenone.
Industrial Production Methods
In industrial settings, (Z)-beta-Damascenone is often produced through biotechnological methods involving the fermentation of plant materials rich in carotenoids. This method is preferred due to its sustainability and the ability to produce the compound in larger quantities. The fermentation process is typically carried out using specific strains of microorganisms that can efficiently convert carotenoids into (Z)-beta-Damascenone.
化学反应分析
Types of Reactions
(Z)-beta-Damascenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Although less common, reduction reactions can modify the structure of (Z)-beta-Damascenone.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride can be used, often under controlled temperatures to ensure selective reduction.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (Z)-beta-Damascenone is used as a reference compound in the study of aroma compounds and their interactions. It serves as a model compound for understanding the structure-odor relationships in fragrance chemistry.
Biology
In biological research, (Z)-beta-Damascenone is studied for its potential role in plant signaling and defense mechanisms. It is believed to act as a signaling molecule in plants, helping them respond to environmental stresses.
Medicine
Although not widely used in medicine, (Z)-beta-Damascenone has been investigated for its potential therapeutic properties, including its antioxidant activity. Research is ongoing to explore its possible benefits in preventing oxidative stress-related diseases.
Industry
In the fragrance and flavor industries, (Z)-beta-Damascenone is a valuable ingredient due to its strong and pleasant aroma. It is used in the formulation of perfumes, cosmetics, and food flavorings to enhance the sensory properties of these products.
作用机制
The mechanism of action of (Z)-beta-Damascenone involves its interaction with olfactory receptors in the nose, which are responsible for detecting odors. When (Z)-beta-Damascenone binds to these receptors, it triggers a signal transduction pathway that ultimately leads to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
相似化合物的比较
Similar Compounds
alpha-Damascenone: Another isomer of damascenone with a slightly different structure and aroma profile.
beta-Ionone: A compound with a similar structure but different functional groups, contributing to a different aroma.
beta-Damascone: A related compound with a similar floral aroma but differing in its chemical structure.
Uniqueness
(Z)-beta-Damascenone is unique due to its potent and distinct aroma, which is more intense than many other similar compounds. Its ability to contribute significantly to the fragrance and flavor profiles of products, even in trace amounts, sets it apart from other related compounds.
属性
CAS 编号 |
59739-63-8 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
(Z)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5- |
InChI 键 |
POIARNZEYGURDG-ALCCZGGFSA-N |
手性 SMILES |
C/C=C\C(=O)C1=C(C=CCC1(C)C)C |
规范 SMILES |
CC=CC(=O)C1=C(C=CCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


